molecular formula C14H14N2 B12766030 4-Ethyl-6H-pyrrolo(1,2-a)(1,4)benzodiazepine CAS No. 92508-22-0

4-Ethyl-6H-pyrrolo(1,2-a)(1,4)benzodiazepine

Cat. No.: B12766030
CAS No.: 92508-22-0
M. Wt: 210.27 g/mol
InChI Key: WNLAYJZRFVHBHD-UHFFFAOYSA-N
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Description

4-Ethyl-6H-pyrrolo(1,2-a)(1,4)benzodiazepine is a heterocyclic compound that belongs to the class of pyrrolobenzodiazepines. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications . The structure of this compound consists of a pyrrole ring fused to a benzodiazepine ring, with an ethyl group attached to the fourth position of the pyrrole ring.

Preparation Methods

The synthesis of 4-Ethyl-6H-pyrrolo(1,2-a)(1,4)benzodiazepine can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, which is a one-pot two-step methodology that allows for the formation of highly condensed heterocycles under mild conditions . This approach is advantageous due to its step and atom economy, environmental benignity, and convergent synthetic method.

In an industrial setting, the production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

4-Ethyl-6H-pyrrolo(1,2-a)(1,4)benzodiazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

For example, the oxidation of this compound can lead to the formation of corresponding N-oxides, while reduction reactions can yield dihydro derivatives. Substitution reactions, such as halogenation, can introduce halogen atoms into the benzodiazepine ring, resulting in various halogenated derivatives.

Mechanism of Action

The mechanism of action of 4-Ethyl-6H-pyrrolo(1,2-a)(1,4)benzodiazepine involves its interaction with specific molecular targets and pathways. One of the primary targets is DNA, where the compound can intercalate between base pairs, leading to the inhibition of DNA replication and transcription . This interaction is particularly relevant in the context of its anticancer activity, as it can induce apoptosis in cancer cells.

Furthermore, this compound has been shown to modulate various signaling pathways, including those involved in cell cycle regulation and apoptosis . These effects contribute to its potential therapeutic applications in cancer treatment and other diseases.

Comparison with Similar Compounds

4-Ethyl-6H-pyrrolo(1,2-a)(1,4)benzodiazepine can be compared with other similar compounds, such as pyrrolo(2,1-c)(1,4)benzodiazepine and pyrrolo(1,2-d)(1,4)benzodiazepine . While all these compounds share a common benzodiazepine core, they differ in the position and nature of the fused pyrrole ring.

    Pyrrolo(2,1-c)(1,4)benzodiazepine: This compound has the pyrrole ring fused at the 2,1-position of the benzodiazepine ring.

    Pyrrolo(1,2-d)(1,4)benzodiazepine: This compound has the pyrrole ring fused at the 1,2-position of the benzodiazepine ring.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological activities and therapeutic potential.

Properties

CAS No.

92508-22-0

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

4-ethyl-6H-pyrrolo[1,2-a][1,4]benzodiazepine

InChI

InChI=1S/C14H14N2/c1-2-12-14-8-5-9-16(14)13-7-4-3-6-11(13)10-15-12/h3-9H,2,10H2,1H3

InChI Key

WNLAYJZRFVHBHD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NCC2=CC=CC=C2N3C1=CC=C3

Origin of Product

United States

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